N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester
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Overview
Description
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester is a chemical compound with the molecular formula C13H15F6NO4S. It is known for its unique structural features, including the presence of trifluoromethyl groups and a sulfonyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with L-methionine methyl ester. This reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
- 3,5-Bis(trifluoromethyl)benzenesulfonyl fluoride
Uniqueness
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester is unique due to its combination of trifluoromethyl groups and a sulfonyl moiety attached to an amino acid ester. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYLERNFQMFEZ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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